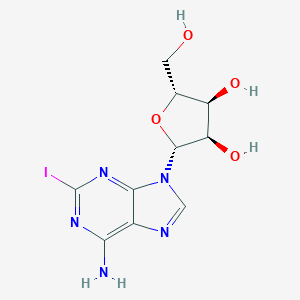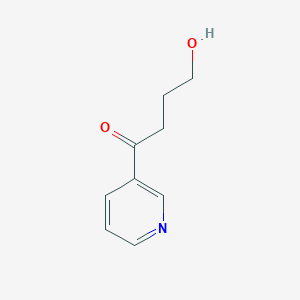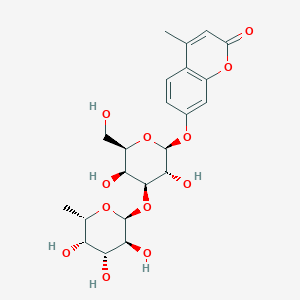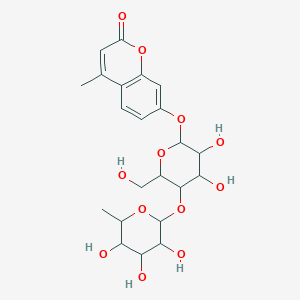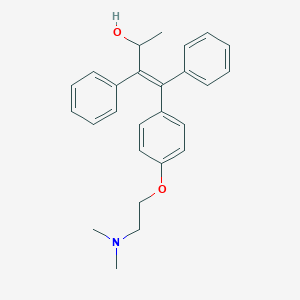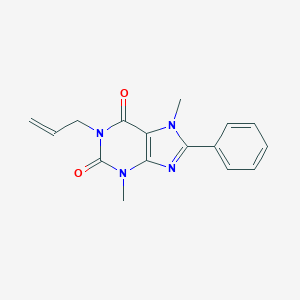
1-Allyl-3,7-dimethyl-8-phenylxanthine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related xanthine derivatives often involves multistep chemical processes, starting from simpler precursors such as uracil or amino uracils. For instance, tritium-labelled xanthine derivatives, analogs to 1-Allyl-3,7-dimethyl-8-phenylxanthine, are synthesized through a series of reactions including silylation, alkylation, nitrosation, reduction, and cyclization steps (Holschbach et al., 2003). These processes highlight the complex nature of xanthine synthesis, where specific substituents are introduced at various stages to achieve the desired structural features.
Molecular Structure Analysis
The molecular structure of xanthines like 1-Allyl-3,7-dimethyl-8-phenylxanthine is characterized by a purine backbone with specific substitutions at the 1, 3, 7, and 8 positions. The presence of various substituents, such as allyl and phenyl groups, influences the compound's physicochemical properties and receptor binding affinities. Structural analyses, including X-ray diffraction and NMR spectroscopy, are employed to determine the precise configuration and conformation of these molecules, which are crucial for their biological activity (Hwang et al., 2006).
Chemical Reactions and Properties
Xanthines undergo various chemical reactions, including alkylation, acylation, and cyclization, which are essential for synthesizing specific derivatives. These reactions are influenced by the compound's molecular structure and the reactivity of the substituents. For example, methylation reactions of phenylpurines, a closely related class, demonstrate the specificity of substitution reactions at different nitrogen positions in the xanthine ring (Neiman et al., 1971).
Wissenschaftliche Forschungsanwendungen
It is used in photoinduced reactions to produce 4,5-dimethoxyuric acid derivatives (Matsuura & Saito, 1969).
Its derivatives, such as 1,3-Dipropyl-8-phenylxanthine conjugates, serve as competitive inhibitors of adenosine binding to A1 and A2-adenosine receptors, potentially improving pharmacodynamic and pharmacokinetic parameters (Jacobson, Kirk, Padgett, & Daly, 1986).
Derivatives of 1,3-dipropyl-8-phenylxanthine are useful as receptor probes and radioiodinated ligands for modulating membrane adenylate cyclase in various cell types (Ukena, Daly, Kirk, & Jacobson, 1986).
It has potential applications as an antiasthmatic or antidiabetic drug (Kim et al., 2002).
1-(2'-ethoxyethyl)-3-propylxanthine effectively inhibits acetylcholine-induced bronchospasm in guinea pigs, suggesting its utility in respiratory conditions (Miyamoto et al., 1993).
1-Allyl-3,7-dimethyl-8-phenylxanthine derivatives exhibit high affinity and selectivity for A2A adenosine receptors, making them potential A2A adenosine receptor antagonists (Müller et al., 1997).
It is a potent analogue of caffeine that is more selective for the A2 receptor than the A1 receptor, which has implications for adenosine receptor modulation (Daly, Padgett, & Shamim, 1986).
1,3-dipropyl-8-(2-amino-4-chlorophenyl) xanthine shows extraordinary receptor affinity, being significantly more potent than xanthine itself and theophylline, which suggests its use in receptor studies (Bruns, Daly, & Snyder, 1983).
It is also involved in the synthesis of the sex pheromone of the pine sawfly Neodiprion sertifer (Bekish, Prokhorevich, & Kulinkovich, 2006).
Furthermore, its analogues like DMPX show potential in treating neurological disorders as in vivo antagonists of adenosine analogs (Seale et al., 1988).
Eigenschaften
IUPAC Name |
3,7-dimethyl-8-phenyl-1-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-4-10-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKISSNPEWQAXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1C3=CC=CC=C3)N(C(=O)N(C2=O)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407835 | |
| Record name | 1-ALLYL-3,7-DIMETHYL-8-PHENYLXANTHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3,7-dimethyl-8-phenylxanthine | |
CAS RN |
149981-23-7 | |
| Record name | 1-ALLYL-3,7-DIMETHYL-8-PHENYLXANTHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



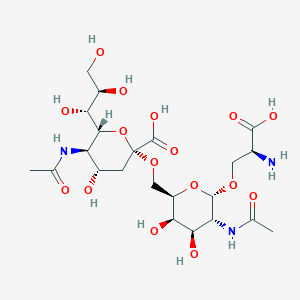
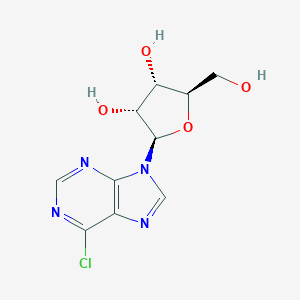
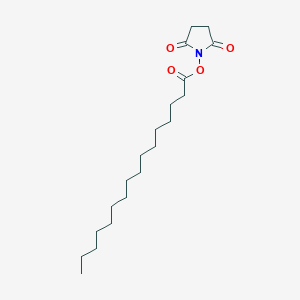


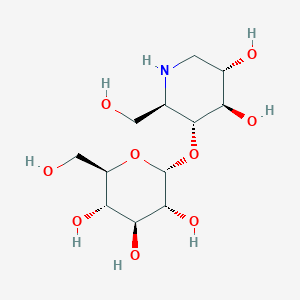
![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)
